Dehydro N2-Triphenylmethyl Olmesartan
Overview
Description
Dehydro N2-Triphenylmethyl Olmesartan is a derivative of Olmesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a triphenylmethyl group and a dehydro modification, which potentially alters its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro N2-Triphenylmethyl Olmesartan typically involves the modification of Olmesartan or its intermediates. One common method includes the reaction of N-Trityl Olmesartan Ethyl Ester with specific reagents to introduce the dehydro functionality . The reaction conditions often involve the use of organic solvents and catalysts under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Dehydro N2-Triphenylmethyl Olmesartan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
Scientific Research Applications
Dehydro N2-Triphenylmethyl Olmesartan has several scientific research applications:
Mechanism of Action
Dehydro N2-Triphenylmethyl Olmesartan exerts its effects by blocking the angiotensin II receptor, similar to Olmesartan. This action prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The presence of the triphenylmethyl group and the dehydro modification may enhance its binding affinity and selectivity for the receptor, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: A prodrug of Olmesartan, commonly used in the treatment of hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Losartan: The first angiotensin II receptor antagonist developed, widely used for hypertension and heart failure.
Uniqueness
Dehydro N2-Triphenylmethyl Olmesartan is unique due to its structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications could potentially enhance its efficacy and reduce side effects compared to other angiotensin II receptor antagonists .
Properties
IUPAC Name |
5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYADYTDJJIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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